Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation.
Piperazine Substitution: The 8-position substitution with 4-methylpiperazine can be carried out using a nucleophilic substitution reaction with 4-methylpiperazine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazines.
Scientific Research Applications
Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Biological Research: The compound can be used to study various biological pathways and mechanisms.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 6-bromo-8-(butylamino)imidazo[1,2-a]pyrazine-2-carboxylate
Uniqueness
Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate is a synthetic compound that belongs to the imidazo[1,2-a]pyrazine class. Its unique structure, featuring a bromine atom and a piperazine moiety, suggests significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{18}BrN_{5}O_{2}, with a molecular weight of approximately 355.19 g/mol. The compound's structure can be visualized as follows:
- Bromine atom at the 6th position
- 4-methylpiperazin-1-YL group at the 8th position
- Carboxylate functional group contributing to its reactivity
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific biological targets. Key areas of activity include:
Antiviral Activity
A study on related compounds demonstrated promising antiviral properties against hepatitis B virus (HBV). Compounds structurally similar to this compound showed IC50 values ranging from 1.3 to 9.1 µM for HBV replication inhibition, indicating potential for therapeutic applications in viral infections .
Antibacterial Effects
The compound has also been evaluated for antibacterial properties. Related imidazo[1,2-a]pyrazine derivatives have shown effective inhibition against various strains of bacteria, including Streptococcus pneumoniae. Notably, one derivative demonstrated selective inhibition of the FtsZ protein, a critical target for antibacterial drug development .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is essential.
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
Ethyl 6-bromoimidazo[1,2-a]pyrazine | Lacks piperazine group | Simpler structure | Limited interactions |
Ethyl 8-(morpholino)imidazo[1,2-a]pyrazine | Morpholine instead of piperazine | Different pharmacological profile | Moderate antibacterial activity |
Ethyl 6-chloroimidazo[1,2-a]pyrazine | Chlorine instead of bromine | Potentially different reactivity | Variable antiviral activity |
This table highlights how variations in substituents can significantly influence both chemical reactivity and biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit key kinases implicated in cancer and viral replication processes .
Case Study: Anti-HBV Activity
In a recent study examining derivatives of imidazo[1,2-a]pyrazines for anti-HBV activity, several compounds were identified that inhibited HBV replication effectively. The most potent compounds had IC50 values below 10 µM and were further characterized for their cytotoxicity profiles .
Case Study: Antibacterial Screening
Another investigation focused on the antibacterial potential of imidazo derivatives against S. pneumoniae. The study revealed that certain derivatives exhibited selective inhibition without affecting other bacterial strains, suggesting a targeted approach for developing narrow-spectrum antibiotics .
Properties
Molecular Formula |
C14H18BrN5O2 |
---|---|
Molecular Weight |
368.23 g/mol |
IUPAC Name |
ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H18BrN5O2/c1-3-22-14(21)10-8-20-9-11(15)17-13(12(20)16-10)19-6-4-18(2)5-7-19/h8-9H,3-7H2,1-2H3 |
InChI Key |
LNDHCQVJHSVHJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)N3CCN(CC3)C)Br |
Origin of Product |
United States |
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